6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
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Overview
Description
6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzo[b][1,4]oxazine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 6-(trifluoromethyl)aniline and a suitable dihydrobenzo[b][1,4]oxazine derivative.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield oxo derivatives of the compound.
Reduction Products: Reduction can produce amines or other reduced forms.
Substitution Products: Substitution reactions can lead to the formation of derivatives with different functional groups.
Scientific Research Applications
6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
6-(Trifluoromethyl)pyridine: This compound is structurally similar but lacks the dihydrobenzo[b][1,4]oxazine ring.
2-Fluoro-6-(trifluoromethyl)aniline: Another fluorinated compound with a trifluoromethyl group but different core structure.
Uniqueness: 6-(Trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to its specific combination of the trifluoromethyl group and the benzo[b][1,4]oxazine ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)6-1-2-8-7(5-6)13-3-4-14-8;/h1-2,5,13H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJUTOBNJPNTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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